Rubropunctamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

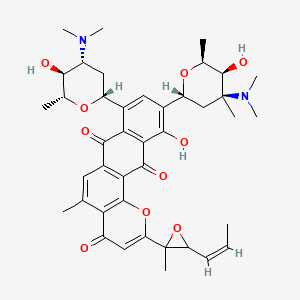

Rubropunctamine is a red pigment compound produced by the fermentation of Monascus species, particularly Monascus purpureus. It is one of the major pigments found in red yeast rice, a traditional food and medicinal product in East Asian countries. Rubropunctamine belongs to the azaphilone family of compounds, which are known for their diverse biological activities, including antimicrobial, antitumor, and immunomodulatory effects .

Aplicaciones Científicas De Investigación

Rubropunctamine has a wide range of scientific research applications, including:

Chemistry: Used as a natural pigment in food and cosmetic industries.

Biology: Studied for its antimicrobial and antitumor properties.

Industry: Utilized as a natural colorant in various products.

Mecanismo De Acción

Target of Action

Rubropunctamine, a red pigment produced by the Monascus species, primarily targets bacteria, yeast, and filamentous fungi strains . It exerts an antibiotic action against these microorganisms, making it a potent antimicrobial agent .

Mode of Action

Rubropunctamine interacts with its targets by inhibiting their growth and proliferation . It disrupts the normal functioning of these microorganisms, leading to their eventual death or growth inhibition .

Biochemical Pathways

It is known that the compound is involved in the regulation of fungal development and secondary metabolism . One of the key players in this process is a Monascus ypt7 homologous gene (mrypt7) from Monascus ruber M7 . This gene is believed to coordinate with numerous genes involved in the vegetative growth, conidiogenesis, secondary metabolism biosynthesis, and transportation of M. ruber M7 .

Pharmacokinetics

It is suggested that most rubropunctamine compounds have high intestinal absorption and bioavailability . Some Rubropunctamine compounds might cause pharmacokinetics-related drug–drug interactions .

Result of Action

The primary result of Rubropunctamine’s action is the inhibition of the growth and proliferation of bacteria, yeast, and filamentous fungi strains . This leads to a decrease in the population of these microorganisms, thereby exerting its antibiotic effect .

Action Environment

The action of Rubropunctamine can be influenced by various environmental factors. For instance, the addition of acetates, especially ammonium acetate, can significantly enhance the production of Rubropunctamine . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its environment .

Análisis Bioquímico

Biochemical Properties

Rubropunctamine interacts with various biomolecules in biochemical reactions. It inhibits Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with an IC50 of 433 mol ratio/32 pmol TPA . It also exhibits moderate scavenging activity against NO generation by (±)-(E)-methyl-2[(E)-hydroxy-imino]-5-nitro-6-methoxy-3-hexemide (NOR 1) in normal human hepato cells .

Cellular Effects

Rubropunctamine has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell apoptosis and inhibit growth in BGC-823 cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Rubropunctamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that Rubropunctamine can significantly influence the production of Monascus pigments, especially when the transportation of Rubropunctamine was improved multi-fold .

Temporal Effects in Laboratory Settings

The effects of Rubropunctamine change over time in laboratory settings. For instance, the extracellular contents of Rubropunctamine were raised by 1865 and 4100-fold at the 4th day when M7 grew on PDA with 0.5% ammonium acetate . This indicates that Rubropunctamine has a significant long-term effect on cellular function observed in in vitro studies .

Metabolic Pathways

Rubropunctamine is involved in various metabolic pathways. Genes involved in aromatic amino acid metabolism pathway and branched chain amino acid metabolism were found to be up-regulated in the presence of Rubropunctamine . This suggests that Rubropunctamine interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Rubropunctamine is transported and distributed within cells and tissues. Sodium acetate can significantly influence the production of Rubropunctamine, especially when the transportation of Rubropunctamine was improved multi-fold . This suggests that Rubropunctamine interacts with certain transporters or binding proteins, affecting its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rubropunctamine is typically synthesized through the fermentation of Monascus species on substrates such as rice. The fermentation process involves the use of polyketide synthases and fatty acid synthases, which catalyze the formation of the azaphilone structure .

Industrial Production Methods: Industrial production of rubropunctamine involves large-scale fermentation of Monascus species on rice or other suitable substrates. The fermentation conditions, including temperature, pH, and nutrient availability, are carefully controlled to optimize pigment production. After fermentation, the pigments are extracted using solvents such as methanol or ethyl acetate, followed by purification using techniques like silica gel column chromatography and thin layer chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Rubropunctamine undergoes various chemical reactions, including:

Oxidation: Rubropunctamine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the azaphilone structure.

Substitution: Amino group-containing compounds can react with rubropunctamine to form complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Amino acids and proteins can react with rubropunctamine under neutral pH conditions.

Major Products:

Oxidation Products: Various oxidized derivatives of rubropunctamine.

Reduction Products: Reduced forms of rubropunctamine.

Substitution Products: Complexes formed with amino acids and proteins.

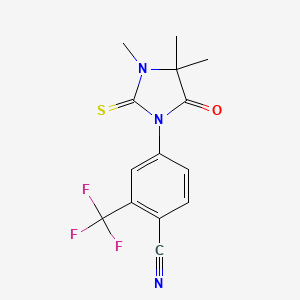

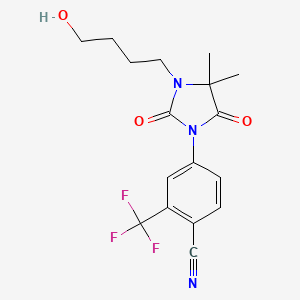

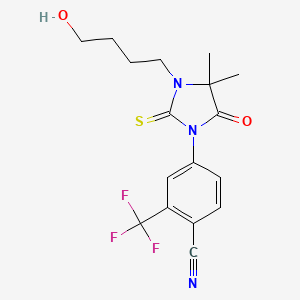

Comparación Con Compuestos Similares

- Monascorubramine

- Rubropunctatin

- Monascin

- Ankaflavin

Rubropunctamine’s diverse applications and unique properties make it a valuable compound in various fields of research and industry.

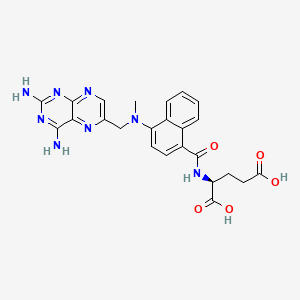

Propiedades

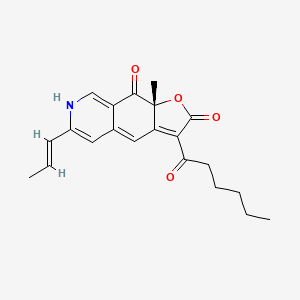

Número CAS |

514-66-9 |

|---|---|

Fórmula molecular |

C21H23NO4 |

Peso molecular |

353.4 g/mol |

Nombre IUPAC |

(3Z,9aR)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione |

InChI |

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1 |

Clave InChI |

WTEXYKPGDKLLCW-KCSPPWDSSA-N |

SMILES |

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |

SMILES isomérico |

CCCCC/C(=C/1\C2=CC3=CC(=NC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C)/O |

SMILES canónico |

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Rubropunctatin; Rubropunctamine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,7R)-6-Methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene](/img/structure/B1680177.png)

![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)

![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)